

X-ray Crystallography of Chlorantholide A: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chlorantholide A

Cat. No.: B1145485

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This technical guide provides an in-depth overview of the X-ray crystallography of **Chlorantholide A**, a linderane-type sesquiterpenoid lactone. While a crystal structure for **Chlorantholide A** itself is not publicly available, this document leverages data from the closely related and structurally analogous compound, Linderane, to provide a comprehensive understanding of the crystallographic characteristics and the methodologies involved in their structural elucidation. Furthermore, this guide explores the potential biological activities of **Chlorantholide A** by examining the known anti-inflammatory mechanisms of similar linderane-type sesquiterpenoids.

Introduction to Chlorantholide A and Linderane-Type Sesquiterpenoids

Chlorantholide A belongs to the linderane class of sesquiterpenoid lactones, a group of natural products characterized by a complex polycyclic skeleton. These compounds, isolated from plants of the *Chloranthus* and *Lindera* genera, have garnered significant interest due to their diverse and potent biological activities. The precise determination of their three-dimensional structure is crucial for understanding their structure-activity relationships and for guiding synthetic and medicinal chemistry efforts. X-ray crystallography remains the gold standard for unambiguously determining the solid-state conformation and absolute stereochemistry of such complex molecules.

X-ray Crystallography Data of a Linderane Analogue

As a proxy for **Chlorantholide A**, the crystallographic data for Linderane is presented below. This data, obtained from the Crystallography Open Database and originally published by Okada & Koyama in 1993, provides a representative example of the crystal packing and unit cell parameters for this class of compounds.

Parameter	Value
Chemical Formula	C ₁₅ H ₁₆ O ₄
Molecular Weight	260.3 g/mol
Crystal System	Orthorhombic
Space Group	P 2 ₁ 2 ₁ 2 ₁
a	13.633(3) Å
b	9.102(2) Å
c	10.153(2) Å
α	90°
β	90°

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com